1-Methylcyclopropane-1-carboxylic acid
Description
Historical Context and Significance of Cyclopropane (B1198618) Scaffolds in Organic Chemistry
The history of cyclopropane chemistry began in 1881 with the discovery of cyclopropane by August Freund. wikipedia.org Freund synthesized the parent hydrocarbon by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction to form the three-membered ring. wikipedia.org Shortly after, in 1884, William Henry Perkin, Jr. synthesized a cyclopropane derivative, further advancing the study of these small-ring systems. acs.org These early syntheses brought to light the concept of "ring strain," a foundational principle in organic chemistry that explains the high reactivity of small cycloalkanes. masterorganicchemistry.com
The compact, rigid structure of the cyclopropane scaffold has made it a recurring motif in a wide array of natural products and biologically active molecules. researchgate.netacs.org Its presence can significantly influence a molecule's conformation and electronic properties, which in turn can enhance metabolic stability or binding affinity to biological targets. ketonepharma.com Consequently, cyclopropane rings are integral components in various pharmaceuticals, including quinolone antibiotics like ciprofloxacin, and in agrochemicals such as pyrethroid insecticides. wikipedia.org The continued discovery of complex natural products containing multiple cyclopropane units underscores the enduring significance of this scaffold in chemical and biological sciences. acs.org
General Research Trajectories in Monosubstituted Cyclopropane Systems
Research involving cyclopropanes with a single substituent has evolved considerably, focusing on their synthesis and application as versatile intermediates. researchgate.net A primary trajectory has been the development of stereoselective cyclopropanation reactions, which allow for the controlled synthesis of specific isomers of substituted cyclopropanes. acs.org These methods are crucial as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement.
Donor-acceptor substituted cyclopropanes, where the substituents have opposing electronic effects, represent another major area of research. These compounds are particularly valuable as they can undergo a variety of predictable ring-opening and rearrangement reactions, providing access to more complex molecular architectures. acs.org Furthermore, the incorporation of a cyclopropyl (B3062369) group in place of more common moieties like isopropyl or gem-dimethyl groups has become a standard strategy in medicinal chemistry. acs.org This substitution can lead to improved pharmacological properties, making monosubstituted cyclopropanes, including carboxylic acid derivatives, key building blocks in the development of new therapeutic agents. ketonepharma.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZKLZKLNKQFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219201 | |
| Record name | 1-Methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6914-76-7 | |
| Record name | 1-Methylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylcyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 1 Methylcyclopropane 1 Carboxylic Acid and Its Analogs
Direct Synthesis Approaches
Direct synthesis approaches focus on the formation of the cyclopropane (B1198618) ring from acyclic precursors. These methods include base-mediated ring closures, the addition of carbenes or carbenoids to alkenes, and routes starting from halogenated intermediates.
Base-Mediated Reactions for Cyclopropane Ring Formation
Base-mediated reactions are a cornerstone of cyclopropane synthesis, often involving an intramolecular nucleophilic substitution to form the three-membered ring.
The specific reaction of methoxide (B1231860) with nitrobenzene (B124822) in the presence of a base is not a commonly documented or standard method for the direct synthesis of 1-methylcyclopropane-1-carboxylic acid. However, related base-mediated reactions involving nitroarenes have been utilized in cyclopropane synthesis. For instance, α-chlorocarbanions, generated from the reaction of alkyl dichloroacetates with a base, can react with nitroarenes in a process known as Vicarious Nucleophilic Substitution. These intermediates can then react with Michael acceptors in a tandem sequence to yield esters of cyclopropane carboxylic acids that are substituted with a p-nitroaromatic ring. acs.org This type of reaction highlights the utility of nitroarenes in base-mediated processes that generate carbanionic species for subsequent cyclopropanation, though it does not directly produce this compound.
Carbene and Carbenoid Additions to Olefins
The addition of a carbene or a carbenoid to the double bond of an alkene is a fundamental and powerful method for forming cyclopropane rings. masterorganicchemistry.com A carbene, a neutral molecule with a divalent carbon atom (R₂C:), is highly reactive and acts as an electrophile, readily attacking the nucleophilic π-bond of an alkene in a concerted step to form the cyclopropane. masterorganicchemistry.com
For the synthesis of this compound, a suitable olefin precursor would be methacrylic acid or its ester, methyl methacrylate. The general approaches include:
Dihalocarbene Addition: Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), can be generated in situ by reacting a haloform (e.g., chloroform, CHCl₃, or bromoform, CHBr₃) with a strong base like potassium tert-butoxide. masterorganicchemistry.com The resulting dihalocarbene adds to the alkene to form a dihalocyclopropane, which can then be dehalogenated in a subsequent step. This route is further detailed in section 2.1.3.1.
Simmons-Smith Reaction: This method utilizes a carbenoid, specifically (iodomethyl)zinc iodide (ICH₂ZnI), which is prepared from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. The carbenoid transfers a methylene (B1212753) (CH₂) group to the alkene, forming a non-halogenated cyclopropane. masterorganicchemistry.com This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com
Diazomethane (B1218177): The reaction of diazomethane (CH₂N₂) with an alkene, often promoted by light or a copper catalyst, can also form a cyclopropane ring by delivering a methylene group. However, the use of diazomethane is often limited in industrial applications due to its explosive and toxic nature. google.com
These reactions provide a direct pathway to the cyclopropane core, with the choice of method depending on the desired substituents and practical considerations such as reagent toxicity and availability.
Halogenated Precursor Routes
A robust and frequently employed strategy for synthesizing this compound involves the use of halogenated intermediates. This approach typically consists of two main steps: the formation of a dihalocyclopropane derivative followed by the reductive removal of the halogen atoms.
A well-established method begins with methacrylic acid or its derivatives, such as methyl methacrylate, methacrylonitrile, or methacrylamide. google.com This starting material undergoes a cyclopropanation reaction with a trihalomethane (e.g., chloroform, CHCl₃, or bromoform, CHBr₃) in the presence of a base to generate a 2,2-dihalo-1-methylcyclopropane intermediate. google.com
The subsequent step involves a dehalogenation reaction, where the gem-dihalide intermediate is treated with a reducing agent, such as metallic sodium, to remove the halogen atoms from the cyclopropane ring. The resulting product, which may be an ester, nitrile, or amide, is then hydrolyzed and acidified to yield the final this compound. google.com This method is advantageous due to the ready availability of the starting materials, mild reaction conditions, and high purity of the resulting product. google.com
| Step | Starting Material | Reagents | Intermediate/Product | Yield | Purity |
|---|---|---|---|---|---|
| 1 (Cyclopropanation) | Methacrylonitrile | Bromoform, Base | 2,2-Dibromo-1-methylcyclopropyl nitrile | 92.7% | >95% |
| 2 (Dehalogenation/Hydrolysis) | 2,2-Dichloro-1-methylcyclopropanecarboxylic acid | Sodium Metal, then Acidification | This compound | 93.1% | >95% |
Enantioselective and Diastereoselective Synthesis
For many applications, controlling the stereochemistry of the cyclopropane ring is crucial. Enantioselective and diastereoselective syntheses aim to produce specific stereoisomers of this compound and its analogs.
A notable example of an enantioselective approach is the chemoenzymatic synthesis of the four isomers of 1-amino-2-methylcyclopropanecarboxylic acid, a close analog of the target compound. tandfonline.com This strategy employs enzymes to achieve high levels of stereocontrol. The process starts with a racemic mixture of 2-methylcyclopropane dicarboxylic acid dimethyl ester. tandfonline.com This racemic diester is subjected to hydrolysis catalyzed by one of two enzymes with complementary selectivities: pig liver esterase (PLE) or an esterase from a bacterial source. tandfonline.com
These enzymes selectively hydrolyze one of the ester groups in a trans configuration, but their kinetic preference is dictated by the chirality at the C2 position of the cyclopropane ring. PLE preferentially recognizes the (2R)-configured molecule, while the bacterial esterase favors the (2S)-configuration. tandfonline.com This selective enzymatic hydrolysis results in enantiomerically pure mono-carboxylic acids, which can then be separated and converted through standard chemical reactions into the four distinct stereoisomers of the target amino acid analog. tandfonline.com
| Enzyme | Substrate Configuration Recognized | Product | Stereochemical Purity |
|---|---|---|---|
| Pig Liver Esterase (PLE) | 2R | Enantiomerically pure mono-carboxylic acid | High |
| Bacterial Esterase (Gist Brocades) | 2S | Enantiomerically pure mono-carboxylic acid | High |
Other modern synthetic methods, such as photoredox-catalyzed radical-polar crossover reactions, have also been developed to synthesize functionalized cyclopropanes with high levels of diastereocontrol, demonstrating the ongoing advances in achieving stereoselective cyclopropanation. nih.gov
Chiral Pool Synthesis
Chiral pool synthesis leverages naturally occurring enantiopure compounds as starting materials to impart chirality to a target molecule. In the context of this compound and its analogs, this strategy provides an effective pathway to stereocenters. Nature provides a variety of chiral compounds, such as tartaric acid, which can be chemically transformed to create chiral reaction partners. youtube.com For instance, the inherent chirality of a starting material like an amino acid or a terpene can be carried through a synthetic sequence to construct the desired cyclopropane ring with a specific stereochemistry. This approach is valuable as it transfers the stereochemical information from a readily available natural product to a synthetic target, bypassing the need for asymmetric induction or resolution steps. youtube.com
Asymmetric Catalysis in Cyclopropane Formation
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral cyclopropanes. These methods employ a small amount of a chiral catalyst to control the stereochemical outcome of the reaction, producing an enantioenriched product from a prochiral starting material.
Key strategies in this area include:
Transition Metal Catalysis : The decomposition of diazo compounds by transition metal catalysts is a popular method for cyclopropane synthesis. rsc.org A diazoalkane reacts with a late transition metal catalyst to generate a nucleophilic metal carbenoid, which can then transfer to an electrophilic alkene, such as an α,β-unsaturated carbonyl compound. rsc.org The use of chiral ligands on the metal center directs the approach of the reactants, leading to high enantioselectivity.
Organocatalysis : Chiral organic molecules can also catalyze asymmetric cyclopropanation reactions. For example, chiral N-heterocyclic carbenes (NHCs) can be used to activate substrates and control the enantioselectivity of the ring-forming step. d-nb.info Another approach involves the use of chiral phase-transfer catalysts to facilitate the reaction between a nucleophile and an electrophile, leading to chiral cyclopropane derivatives. rsc.org
Recent advances have focused on developing highly efficient catalytic systems that work under mild conditions and tolerate a broad range of substrates and functional groups, providing access to optically enriched cyclopropane carboxylic acids and their derivatives. d-nb.inforsc.org
Diastereoselective Cyclopropanation Reactions
Diastereoselective cyclopropanation reactions are crucial for controlling the relative stereochemistry of multiple stereocenters within the cyclopropane ring. These reactions are often substrate-controlled, where the existing chirality in the starting material directs the formation of the new stereocenters.
One prominent strategy is the Michael Initiated Ring Closure (MIRC) reaction. rsc.orgnih.gov This process involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, creating an enolate intermediate which then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. rsc.org The stereoselectivity of the reaction can be controlled by using chiral auxiliaries attached to the substrate, which sterically hinder one face of the molecule, directing the incoming nucleophile to the opposite face. rsc.org
Recent developments have also explored photoredox-catalyzed approaches, which allow for the coupling of abundant carbon pronucleophiles and unactivated alkenes under mild conditions, proceeding with high diastereoselectivity. nih.gov
Horner-Wadsworth-Emmons Cyclopropanation
The Horner-Wadsworth-Emmons (HWE) reaction, traditionally used for the synthesis of alkenes, has been adapted for the construction of cyclopropane rings. wikipedia.orgukessays.com This variation, often referred to as a homologous HWE reaction, provides an attractive alternative for creating cyclopropanes with electron-withdrawing groups. rsc.org
The reaction typically involves a phosphonate-stabilized carbanion reacting with an epoxide or lactone. ukessays.com The mechanism proceeds via a nucleophilic attack of the carbanion on the electrophilic carbon of the epoxide, leading to ring-opening. This is followed by a 1,4-migration of the phosphoryl group onto the resulting oxygen anion, which generates a new carbanion that subsequently closes the cyclopropane ring. ukessays.com This methodology is particularly noted for its selectivity in generating the trans-isomer of the cyclopropane product. ukessays.com
| Reaction Type | Key Features | Stereocontrol |
| Chiral Pool Synthesis | Uses naturally occurring chiral molecules (e.g., tartaric acid). | Transfers existing chirality to the product. |
| Asymmetric Catalysis | Employs chiral catalysts (metal-based or organic). | Catalyst controls the formation of a specific enantiomer. |
| MIRC Reactions | Involves Michael addition followed by intramolecular ring closure. | Often substrate-controlled via chiral auxiliaries for diastereoselectivity. |
| HWE Cyclopropanation | A variation of the standard HWE reaction using epoxides. | Tends to be selective for the trans-diastereomer. |
This table summarizes the key features and stereocontrol mechanisms of different synthetic methodologies for cyclopropane carboxylic acids.
Resolution Techniques for Enantiomers
When a synthesis results in a racemic mixture (a 50:50 mixture of enantiomers), resolution techniques are required to separate them. Since enantiomers possess identical physical properties, this separation is a non-trivial task. libretexts.org The most common strategy is to convert the enantiomers into diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography. libretexts.org
Diastereomeric Salt Formation (e.g., with Dehydroabietylamine)
For racemic carboxylic acids like this compound, a widely used resolution method is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org
The process is as follows:
Salt Formation : The racemic acid is treated with a single enantiomer of a chiral amine, such as (+)-dehydroabietylamine, a readily available natural product derivative. libretexts.orgnih.gov This acid-base reaction produces a mixture of two diastereomeric salts: ((R)-acid·(R)-base) and ((S)-acid·(R)-base).
Separation : These diastereomeric salts have different solubilities, allowing one to be selectively crystallized from the solution while the other remains dissolved. libretexts.org The mixture is recrystallized until there is no further change in the measured optical rotation, indicating that a pure diastereomer has been isolated. libretexts.org
Liberation of the Acid : After separation, the pure diastereomeric salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the chiral resolving agent, which can often be recovered and reused. libretexts.orgijpbs.com
Other naturally occurring chiral bases like brucine, strychnine, and quinine (B1679958) are also frequently used for this purpose. libretexts.orglibretexts.org
Strategic Utility as a Building Block in Complex Molecule Synthesis
The strained three-membered ring of this compound and its derivatives makes them highly valuable and reactive intermediates in organic synthesis. nih.govketonepharma.com These compounds serve as versatile building blocks for introducing the cyclopropyl (B3062369) motif into larger, more complex molecules, including natural products and pharmaceuticals. nih.govketonepharma.com The incorporation of a cyclopropane ring can significantly alter a molecule's biological activity and metabolic stability. ketonepharma.com
The strategic application of these building blocks is evident in the total synthesis of complex natural products. acs.org For example, carboxylic acid-containing fragments are crucial in C-H functionalization logic, where they can direct reactions to specific sites on a molecule, enabling the efficient construction of intricate molecular frameworks. acs.org The utility of cyclopropane carboxylic acid derivatives is also demonstrated in their use for creating libraries of compounds for drug discovery, where the cyclopropane unit acts as a rigid scaffold. enamine.net The development of efficient synthetic methods for these building blocks is therefore critical for advancing synthetic organic chemistry and related fields. eurekaselect.com
Precursor for Pharmaceutical Compounds
This compound and its analogs are valuable building blocks in medicinal chemistry due to the unique structural and conformational properties conferred by the cyclopropane ring. The rigid, three-membered ring can act as a metabolically stable bioisostere for other chemical groups, influencing the potency and pharmacokinetic profile of a drug candidate.
This compound has been utilized in structure-activity relationship (SAR) studies of small carboxylic acids. chemicalbook.comsigmaaldrich.com Specifically, it has played a role in the development of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3), which are G-protein coupled receptors involved in metabolic and inflammatory diseases. sigmaaldrich.com The cyclopropane moiety helps to probe the steric and conformational requirements of the receptor's binding pocket, guiding the design of more potent and selective modulators. Chiral cyclopropane scaffolds, derived from cyclopropyl ketones, are recognized as key pharmacophores in various pharmaceuticals and bioactive natural products, making them valuable for drug discovery campaigns. nih.gov
Incorporation into Polycyclic Systems
The strained nature of the cyclopropane ring makes it a versatile intermediate for the construction of more complex polycyclic frameworks. Ring-opening and rearrangement reactions of cyclopropane derivatives provide access to a variety of carbocyclic and heterocyclic systems.
Natural products containing all-cis-substituted cyclopropanes represent a significant synthetic challenge due to the sterically congested nature of this motif. researchgate.net These compounds often exhibit potent biological activities. researchgate.net Synthetic strategies have been developed to diastereoselectively construct these units, enabling the total synthesis of complex natural products.
Schinortriterpenoids are a class of complex, highly oxygenated polycyclic natural products, some of which feature a sterically demanding all-cis-substituted cyclopropane ring. researchgate.net A key challenge in the total synthesis of these molecules, such as pre-schisanartanins and arisanlactones, is the stereocontrolled construction of this cyclopropane unit. thieme-connect.com
Researchers have successfully synthesized a key fragment of Schisandra nortriterpenoids that incorporates this feature. thieme-connect.com The synthesis started from a chiral lactone and employed a diastereoselective Negishi coupling as the key step to construct the all-cis-substituted cyclopropane. An amide directing group was crucial for achieving the desired stereoselectivity in this transformation. thieme-connect.com This approach provides a viable pathway to access the complex core structure of these bioactive natural products.
Benzannulation reactions, the formation of a benzene (B151609) ring, can be facilitated by the ring-opening of activated cyclopropane intermediates. This strategy has been employed to synthesize highly substituted aromatic compounds that are otherwise difficult to access.
A novel and distinctive method for synthesizing multisubstituted α-arylnaphthalenes utilizes a regiocontrolled ipso-type [4+2] benzannulation. figshare.com This reaction proceeds through the treatment of 1-aryl-1-(2,2-dichlorocyclopropyl)methanols with a Lewis acid such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄). nih.govacs.org
The proposed mechanism involves the formation of a dichloromethylinium cation, which then undergoes an ipso-type 1,5-cyclization to form a benzenonium cationic intermediate. acs.org This intermediate subsequently rearranges through the fission of the cyclopropane ring to form a more stable tricyclic carbenium ion. nih.govacs.org Aromatization then occurs with the elimination of HCl to yield the final α-arylnaphthalene product. nih.gov This methodology has been successfully applied to the first total synthesis of chaihunaphthone, a natural lignan (B3055560) lactone. figshare.com The reaction exhibits high regioselectivity, with ortho- and para-substituted aryl groups on the cyclopropylmethanol (B32771) directing the annulation to the ipso-position, while meta-substituted analogs undergo conventional benzannulation. figshare.comnih.gov
Data Tables
Table 1: Selected Reagents in Ipso-Type Benzannulation
| Precursor Type | Lewis Acid | Yield (%) | Reference |
| ortho-AACM | TiCl₄ (1.0 equiv) | 49-69 | nih.gov |
| ortho-AACM | SnCl₄ (1.0 equiv) | 49-69 | nih.gov |
| para-AACM | SnCl₄ (1.0 equiv) | 39-98 | nih.gov |
*AACM: 1-Aryl-1-(2,2-dichlorocyclopropyl)methanol
Chemical Reactivity and Reaction Mechanisms of 1 Methylcyclopropane 1 Carboxylic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile functional handle that allows for a variety of chemical modifications.
1-Methylcyclopropane-1-carboxylic acid can be converted to its corresponding esters through various established methods, with the Fischer esterification being a common approach. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used as the solvent, and the water byproduct is removed as it forms masterorganicchemistry.commasterorganicchemistry.com.
Esters of cyclopropanecarboxylic acids, including those derived from this compound, have been noted for their enhanced hydrolytic stability compared to esters of less-strained acyclic carboxylic acids. This increased stability is attributed to hyperconjugative stabilization provided by the cyclopropyl (B3062369) group. For instance, studies comparing the stability of valacyclovir (B1662844) with its cyclopropane (B1198618) analogue demonstrated a significantly longer half-life for the cyclopropane-containing ester under both acidic and basic hydrolytic conditions.
| Esterification Method | Alcohol | Catalyst | Conditions | Yield |
| Fischer Esterification | Methanol | Sulfuric Acid | Reflux | High |
| Fischer Esterification | Ethanol | Sulfuric Acid | Reflux | High |
The yields for the esterification of this compound are generally high, though specific quantitative data from diverse sources is limited in the reviewed literature.
The conversion of this compound to amides can be achieved through direct reaction with primary or secondary amines. These reactions typically require activation of the carboxylic acid or the use of coupling agents to facilitate the formation of the amide bond. Common coupling agents include carbodiimides (like DCC) or phosphonium (B103445) salts. Alternatively, direct thermal condensation of the carboxylic acid and amine at high temperatures is possible, though it can be limited to less sensitive substrates lookchemmall.comnih.gov. A patent describes the synthesis of 1-methylcyclopropyl amide from methacrylamide, suggesting the feasibility of forming the primary amide of this compound google.com. The synthesis of N-substituted amides, such as 1-Methyl-n-phenylcyclopropane-1-carboxamide, has also been documented, indicating that a range of amines can be used in this transformation nih.gov.
| Amine | Coupling Agent/Method | Conditions | Product |
| Ammonia (from Methacrylamide) | - | Basic hydrolysis and acidification | 1-Methylcyclopropane-1-carboxamide |
| Aniline | TBTU / DIEA | Room Temperature | N-phenyl-1-methylcyclopropane-1-carboxamide |
| Various Amines | TiCl4 | 85 °C, Pyridine (B92270) | Corresponding N-substituted amides |
The table provides examples of amidation reactions involving cyclopropanecarboxylic acid derivatives, illustrating the general applicability to this compound.
The carboxylic acid group of this compound is already in a high oxidation state. Further oxidation would likely lead to the degradation of the molecule. Strong oxidizing agents, such as ruthenium tetroxide (RuO₄), are known to cleave C-C bonds and could potentially lead to the opening of the cyclopropane ring rather than a simple transformation of the carboxylic acid group sciencemadness.orgwikipedia.org. The primary focus of oxidation studies on related compounds has often been on other parts of the molecule, leaving the direct oxidation of the carboxylic acid group in this specific context less explored.
The carboxylic acid group of this compound can be reduced to a primary alcohol, (1-methylcyclopropyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing carboxylic acids libretexts.org. The reaction proceeds via a metal hydride reduction mechanism, where the hydride ion acts as a nucleophile. An aldehyde is formed as an intermediate, but it is immediately reduced further to the alcohol and cannot be isolated.
| Reducing Agent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (1-Methylcyclopropyl)methanol |
Oxidation and Reduction Pathways
Cyclopropane Ring Reactivity
The cyclopropane ring in this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. This reactivity is a key feature of cyclopropane-containing compounds. Acid-catalyzed ring-opening reactions can occur in the presence of strong acids, where protonation of the cyclopropane ring is followed by nucleophilic attack, leading to a more stable, open-chain product nih.gov. The presence of the electron-withdrawing carboxylic acid group can influence the regioselectivity of the ring opening. While specific studies detailing the ring-opening reactions of this compound are not extensively documented in the reviewed literature, the general principles of cyclopropane chemistry suggest that such reactions are plausible and would likely proceed to relieve the inherent ring strain.
Ring-Opening Reactions
The significant ring strain in this compound (approximately 115 kJ/mol) is a primary driving force for ring-opening reactions, which lead to more stable acyclic products. These reactions can be initiated by electrophiles, nucleophiles, or radical species, often under acidic, basic, or thermal conditions.
While specific studies on the ring-opening of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous cyclopropyl carbonyl compounds, such as cyclopropyl ketones. For these related compounds, ring-opening is a common reaction pathway. nih.govrsc.org
Acid-Catalyzed Ring-Opening:
In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid can be protonated, which enhances the electrophilicity of the carbonyl carbon. This can facilitate the cleavage of one of the adjacent C-C bonds of the cyclopropane ring. The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocation intermediate. Cleavage of the C1-C2 bond would lead to a tertiary carbocation, which is generally more stable. Subsequent attack by a nucleophile would yield the final acyclic product. The mechanism can proceed in a manner that has characteristics of both SN1 and SN2 pathways. nih.gov
A plausible mechanism for the acid-catalyzed ring-opening of this compound is depicted below:
Protonation of the carbonyl oxygen: This increases the electron-withdrawing nature of the carboxyl group.
Ring-opening to form a carbocation: The strained C-C bond cleaves to form a more stable carbocation intermediate.
Nucleophilic attack: A nucleophile present in the reaction medium attacks the carbocation to form the final product.
The specific products formed would depend on the reaction conditions and the nucleophiles present. For instance, in the presence of water or an alcohol, a hydroxy or alkoxy group could be incorporated into the final structure.
Radical-Mediated Ring-Opening:
Cyclopropylmethyl radicals are known to undergo extremely rapid ring-opening to form the corresponding but-3-enyl radical. psu.edu This high rate constant makes the cyclopropylmethyl group a useful probe for radical reaction mechanisms. While not a direct reaction of this compound itself, this principle is relevant to its potential transformations under radical conditions. For example, a reaction that generates a radical at a position adjacent to the cyclopropane ring could lead to ring-opened products.
Substitutional Reactions on the Cyclopropane Ring
Substitutional reactions on the cyclopropane ring of this compound are less common than ring-opening reactions due to the high energy of the transition states involved. However, the synthesis of this compound often proceeds through halogenated precursors, which then undergo nucleophilic substitution.
The synthesis of this compound can be achieved from 2,2-dichloro-1-methylcyclopropanecarboxylic acid. chemicalbook.com This precursor undergoes a dehalogenation reaction, which is a form of reductive substitution.
A general procedure for the synthesis of this compound from its dichlorinated analog is as follows:
| Reactant | Reagents | Product | Yield |
| 2,2-dichloro-1-methylcyclopropanecarboxylic acid | Sodium metal, Toluene, Ethanol/Water | This compound | ~92.6% |
This reaction proceeds by the removal of the halogen atoms from the cyclopropane ring, followed by protonation to yield the final product. While this is a reductive process, it highlights that the halogenated analogs of this compound are viable substrates for reactions involving the displacement of the halogen atoms.
More classical nucleophilic substitution reactions on halogenated cyclopropanes can be challenging. The stereochemistry of such reactions often proceeds with inversion of configuration. libretexts.orglibretexts.org The specific conditions required for such substitutions on halogenated analogs of this compound would depend on the nature of the nucleophile and the leaving group.
Mechanistic Studies of Key Transformations
Detailed mechanistic studies specifically on the key transformations of this compound are limited in the available scientific literature. However, insights can be drawn from computational studies and experimental work on related cyclopropane systems.
Computational chemistry has become an invaluable tool for elucidating reaction mechanisms, bridging the gap between theoretical predictions and experimental observations. nih.govrsc.org For a molecule like this compound, computational studies could provide valuable information on:
The energy barriers for ring-opening versus substitution reactions under various conditions.
The geometries and stabilities of transition states and intermediates.
The influence of the methyl and carboxylic acid groups on the reactivity and regioselectivity of reactions.
In the absence of direct studies, the mechanisms of potential reactions of this compound are generally predicted based on well-established principles of organic chemistry. For instance, acid-catalyzed ring-opening is expected to proceed through a carbocationic intermediate, with the regiochemical outcome determined by the relative stability of the possible carbocations. Nucleophilic substitution on halogenated precursors is likely to follow pathways (e.g., SN2-like) that are influenced by the steric hindrance around the reaction center and the nature of the solvent.
Further experimental and computational research is needed to fully elucidate the rich and complex chemical reactivity and reaction mechanisms of this compound.
Derivatives and Structural Analogs of 1 Methylcyclopropane 1 Carboxylic Acid
Synthesis and Characterization of Substituted Analogs
The generation of substituted analogs of 1-methylcyclopropane-1-carboxylic acid employs a range of synthetic strategies, from direct functionalization to building the cyclopropane (B1198618) ring from appropriately substituted precursors.
Halogenated derivatives are important intermediates, often used in subsequent dehalogenation or substitution reactions. The synthesis of gem-dihalocyclopropanes is a common route to these compounds.
One established method involves the cyclopropylation of starting materials like methacrylic acid or its esters with a trihalide in the presence of an alkali. google.com This reaction generates a 2,2-gem-dihalide intermediate. google.com For instance, 2,2-Dibromo-1-methylcyclopropane-1-carboxylic acid can be synthesized and subsequently used as a precursor. google.com The dehalogenation of these intermediates, often using a reagent like metallic sodium, is a key step in the synthesis of the parent this compound. google.com
Table 1: Properties of 2,2-Dibromo-1-methylcyclopropane-1-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆Br₂O₂ nih.gov |
| Molecular Weight | 257.91 g/mol nih.gov |
| IUPAC Name | 2,2-dibromo-1-methylcyclopropane-1-carboxylic acid nih.gov |
| CAS Number | 5365-21-9 nih.gov |
Note: This interactive table provides a summary of key properties for the specified halogenated derivative.
Ester derivatives are widely used in organic synthesis, serving as building blocks for more complex molecules in pharmaceuticals and agrochemicals. ketonepharma.com The methyl ester, Methyl 1-methylcyclopropane-1-carboxylate, is a common example.
Synthesis of these esters can be achieved through several routes. One direct method is the acid-catalyzed esterification of this compound with the corresponding alcohol. Alternatively, the ester functional group can be carried through the entire synthesis sequence, starting from an ester of methacrylic acid (e.g., methyl methacrylate), which undergoes cyclopropylation and dehalogenation to yield the final ester product. google.com Methyl cyclopropanecarboxylate (B1236923) is described as a colorless liquid, slightly soluble in water but miscible with most organic solvents. ketonepharma.com
Table 2: Properties of Methyl cyclopropanecarboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈O₂ ketonepharma.com |
| Molecular Weight | 100.12 g/mol ketonepharma.com |
| Boiling Point | 107-109°C ketonepharma.com |
| Density | 0.984 g/cm³ ketonepharma.com |
| CAS Number | 2868-37-3 ketonepharma.com |
Note: This interactive table summarizes key properties for a representative ester derivative. Data is for the unsubstituted cyclopropane ring ester, a close analog.
Amide derivatives are synthesized to explore their biological activities and to create peptidomimetic structures. The amide functional group is crucial in many biologically active molecules. ajchem-a.com
The synthesis of amide derivatives of this compound can be accomplished through standard amide bond formation reactions. This typically involves activating the carboxylic acid, for example, by converting it to an acid halide, which then reacts with an amine. google.com Another common method uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and an amine. ajchem-a.com A synthetic pathway starting from methacrylamide, which undergoes cyclopropylation to a 2,2-gem-dihalide followed by dehalogenation, can also produce the primary amide, 1-methylcyclopropane-1-carboxamide. google.com This primary amide can then be hydrolyzed to yield the parent carboxylic acid. google.com
Amino-functionalized cyclopropane carboxylic acids are a significant class of compounds, with 1-aminocyclopropane-1-carboxylic acid (ACC) being a well-known plant hormone precursor. ffhdj.com The synthesis of these analogs is of great interest for agricultural and pharmaceutical research.
A general synthesis for ACC and its 2-substituted analogs has been developed using a "diazo-addition" method. nih.gov Another route involves the alkylation and cyclization of a nitroacetate (B1208598) with 1,2-dihaloethane, followed by nitro reduction and hydrolysis to form the amino acid. google.com These synthetic approaches allow for the creation of a variety of substituted amino-cyclopropane carboxylic acids. nih.gov
The incorporation of the cyclopropane ring into amino acid structures is a key strategy for creating conformationally restricted analogs. nih.gov This rigidity is highly valuable in medicinal chemistry, particularly in the design of peptidomimetics. nih.gov By locking the bond rotations, the cyclopropane ring can force a peptide chain into a specific secondary structure, which can enhance its metabolic stability and binding affinity to biological targets. nih.gov The use of chiral, substituted cyclopropane amino acids allows for precise control over the orientation of side chains, a unique feature compared to other peptidomimetics. nih.gov
Amino-Functionalized Cyclopropane Carboxylic Acid Analogs
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies aim to understand how modifications to the core structure affect its function.
The introduction of a cyclopropane ring into a molecule is a common tactic to enhance biological activity. researchgate.net This is partly because the rigid structure reduces the entropic penalty upon binding to a biological target. researchgate.net In one study on STAT3 inhibitors, replacing a flexible linker with a cyclopropyl (B3062369) group led to compounds with reduced affinity, demonstrating the sensitive nature of such structural modifications. nih.gov However, in other contexts, cyclopropane-containing analogs show potent and selective agonist or antagonist activity at various receptors. researchgate.net For example, 1-aminocyclopropane-1-carboxylic acid (1-ACPA) is a potent and selective agonist of the glycine (B1666218) binding site on NMDA receptors. researchgate.net
The cytotoxic activity of some phenolic acid derivatives has been shown to depend on factors like the number of hydroxyl groups on the aromatic ring and the length of an ester side chain. uc.pt These findings highlight that lipophilicity and electronic properties, which are altered by derivatization, are key determinants of biological effect. uc.pt By systematically creating halogenated, ester, amide, and amino-functionalized derivatives, researchers can probe these relationships and design molecules with optimized activity for specific therapeutic or agricultural applications. mdpi.com
Design and Development of Novel Derivatives
The design of novel derivatives of this compound and related structures is often guided by the goal of creating new therapeutic agents or compounds with specific biological functions. rsc.org This process involves the strategic synthesis of analogs to explore structure-activity relationships (SAR).
One common approach is the synthesis of amide derivatives. A study focused on creating novel amide compounds containing a cyclopropane ring reported the synthesis of a series of N-substituted 2-phenylcyclopropane-1-carboxamides and evaluated their antimicrobial activity. mdpi.com The design strategy involved reacting a substituted 2-phenylcyclopropane-1-carboxylic acid with various amines to produce a library of compounds. The results showed that the nature of the substituents on both the phenyl ring and the amine moiety played a crucial role in the observed antimicrobial effects. mdpi.com
Another strategy involves the creation of conformationally restricted analogs of existing drugs to improve efficacy or reduce toxicity. researchgate.net For example, a conformationally restricted analog of umifenovir was developed by replacing a flexible thiomethylene bridge with a rigid cyclopropylidene moiety. researchgate.net Such modifications aim to lock the molecule into a biologically active conformation, enhancing its interaction with its target.
The synthesis of these novel derivatives often requires multi-step processes. For instance, the preparation of this compound itself can be achieved by the cyclopropanation of methacrylic acid derivatives, followed by dehalogenation and acidification. google.com Similar foundational methods are then expanded to build more complex derivatives for biological screening. ffhdj.comffhdj.com
Table 2: Examples of Synthesized Cyclopropane Carboxamide Derivatives and Their Properties
| Compound Name | Yield | Melting Point (°C) | Reference |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-N-(o-tolyl)cyclopropane-1-carboxamide | 75.4% | 135.1–136.2 | mdpi.com |
| 2-(4-Methoxyphenyl)-N-(p-tolyl)cyclopropane-1-carboxamide | 74.4% | 171.4–173.3 | mdpi.com |
| 2-(2-Bromophenyl)-N-(m-tolyl)cyclopropane-1-carboxamide | 68.1% | 190.4–191.3 | mdpi.com |
| N-cyclohexyl-2-(p-tolyl)cyclopropane-1-carboxamide | 63.4% | 186.7–188.5 | mdpi.com |
Stereochemistry and Conformational Analysis
Enantiomeric and Diastereomeric Considerations
1-Methylcyclopropane-1-carboxylic acid possesses a chiral center at the C1 position of the cyclopropane (B1198618) ring, where the methyl and carboxylic acid groups are attached. The presence of this single stereocenter means that the molecule can exist as a pair of enantiomers: (R)-1-methylcyclopropane-1-carboxylic acid and (S)-1-methylcyclopropane-1-carboxylic acid. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.
Unlike related compounds such as 2-methylcyclopropane-1-carboxylic acid, which has two chiral centers and can therefore exist as diastereomers (cis and trans isomers, each of which is a pair of enantiomers), this compound does not have diastereomers because it only has one stereocenter. The introduction of a substituent at the C2 or C3 position of the cyclopropane ring would be necessary to introduce the possibility of diastereomerism.
The separation of the enantiomers of chiral carboxylic acids is a significant area of research in pharmaceutical development, as different enantiomers can have distinct biological activities. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is a common technique used for the separation of enantiomers. This technique often employs chiral stationary phases that interact differently with each enantiomer, allowing for their separation.
Determination of Absolute and Relative Stereochemistry
The precise three-dimensional arrangement of atoms in a chiral molecule is defined by its absolute and relative stereochemistry. For this compound, determining the absolute configuration of the C1 stereocenter is crucial for understanding its chemical and biological properties.
X-ray crystallography is a powerful technique for the unambiguous determination of the absolute stereochemistry of a crystalline compound. This method involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the creation of a three-dimensional electron density map of the molecule, from which the precise spatial arrangement of each atom can be determined.
Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool for elucidating the stereochemistry of molecules. While standard 1D NMR (¹H and ¹³C) can confirm the connectivity of a molecule, more advanced 2D NMR techniques are often required to determine its stereochemistry.
For determining the relative stereochemistry in molecules with multiple chiral centers, the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is particularly useful. NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å. This information can be used to deduce the relative orientation of substituents. In the context of a substituted cyclopropane, NOESY could help to distinguish between cis and trans isomers by identifying which substituents are on the same side of the ring.
For a molecule with a single chiral center like this compound, NOESY is less informative for determining the absolute configuration. However, NMR can be used to determine the absolute configuration by preparing derivatives with a chiral resolving agent of known absolute stereochemistry. By analyzing the NMR spectra of the resulting diastereomers, it is often possible to deduce the absolute configuration of the original molecule.
The analysis of coupling constants in ¹H NMR spectra of cyclopropane derivatives can also provide valuable stereochemical information. The magnitude of the coupling constant between protons on the cyclopropane ring is dependent on their geometric relationship (cis or trans), with J_cis typically being larger than J_trans.
Conformational Restriction Induced by the Cyclopropane Ring
The cyclopropane ring is a small, three-membered ring that imposes significant conformational rigidity on the molecule. dalalinstitute.com This rigidity arises from severe angle strain, as the internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. dalalinstitute.com This high degree of ring strain means that the cyclopropane ring is planar, and there is no rotational freedom about the C-C bonds within the ring. lumenlearning.com
This lack of flexibility has important consequences for the substituents attached to the ring. The bonds from the ring carbons to the substituents are forced into eclipsed conformations, leading to torsional strain. lumenlearning.com In this compound, the methyl and carboxylic acid groups are attached to the same carbon, and their rotational freedom around the C1-substituent bonds will be influenced by the rigid cyclopropane ring.
Below is an interactive data table summarizing the key stereochemical and conformational features discussed:
| Feature | Description |
| Chirality | The molecule possesses a single chiral center at the C1 position. |
| Enantiomers | Exists as a pair of enantiomers: (R) and (S)-1-methylcyclopropane-1-carboxylic acid. |
| Diastereomers | Does not have diastereomers due to the presence of only one stereocenter. |
| Absolute Stereochemistry Determination | Can be determined by X-ray crystallography of a single crystal or by NMR spectroscopy using chiral resolving agents. |
| Conformational Rigidity | The cyclopropane ring is highly strained and conformationally rigid, leading to a planar ring structure. dalalinstitute.comlumenlearning.com |
| Torsional Strain | Substituent bonds on the cyclopropane ring are held in eclipsed conformations, resulting in torsional strain. lumenlearning.com |
Biological Activities and Medicinal Chemistry Applications
Intensive searches of scientific literature and research databases have been conducted to ascertain the biological activities of 1-Methylcyclopropane-1-carboxylic acid, particularly concerning its potential applications in oncology and neuropharmacology. The following sections detail the findings within these specific areas of research.
Anticancer Research
A thorough review of available studies was performed to identify research on the anticancer properties of this compound.
Potent Antitumor Activity in Solid Tumors
Currently, there is no scientific literature available that specifically investigates or demonstrates potent antitumor activity of this compound in solid tumors. Research on the anticancer properties of carboxylic acids is extensive, but studies focusing on this particular compound have not been published.
Inhibition of Human Prostate Cancer Cell Growth
There are no specific studies in the available scientific literature that report on the inhibition of human prostate cancer cell growth by this compound. While various natural and synthetic compounds are continuously being evaluated for their effects on prostate cancer cells, this specific molecule is not among those with published research findings in this area.
Neuropharmacological Applications
The neuropharmacological potential of compounds is a significant area of drug discovery. The investigation into this compound's role in this field yielded the following results.
NMDA Receptor Modulation
There is no evidence in the scientific literature to suggest that this compound directly modulates the N-methyl-D-aspartate (NMDA) receptor. Research on cyclopropane-containing compounds and their interaction with the NMDA receptor has often focused on the related molecule, 1-aminocyclopropane-1-carboxylic acid (ACPC). ACPC is known to act as a partial agonist at the glycine (B1666218) site of the NMDA receptor complex. evitachem.comnih.gov However, these findings are specific to the amino-derivative and cannot be extrapolated to this compound.
GABAA Receptor Alpha5 Positive Allosteric Modulation (PAM)
A review of published research indicates that there are no studies linking this compound to positive allosteric modulation of the GABAA receptor alpha5 subunit. The development of selective α5-PAMs is an active area of research for cognitive and psychiatric disorders, but this compound has not been identified as a compound with this mechanism of action. chemicalbook.commdpi.com
Neuroprotective Properties of Derivatives
There is currently no available research on the neuroprotective properties of derivatives of this compound. While the neuroprotective effects of other carboxylic acid derivatives are documented, this specific chemical family has not been the subject of published studies in this context. sigmaaldrich.com The related compound, 1-aminocyclopropane-1-carboxylic acid (ACPC), has been noted for its neuroprotective actions, which are linked to its activity at the NMDA receptor. evitachem.comnih.gov
Neuropharmacological Applications
Neuroprotective Properties of Derivatives
Design and Synthesis of Neuroprotective Thiazole (B1198619) Derivatives
In the pursuit of treatments for neurodegenerative disorders, this compound has been utilized as a building block in the synthesis of novel neuroprotective compounds. Researchers have successfully synthesized methylthiazole derivatives designed to offer protection to neural cells. One such synthesis involved preparing a specific derivative from 2-amino-5-methyl-1,3,4-thiadiazole (B108200) and this compound.
Studies into the structure-activity relationship of these synthesized compounds revealed that the 3-(1H-1,2,3-triazole-4-yl)-pyridine fragment is a critical pharmacophore for neuroprotective activity. The presence of both the triazole and 3-pyridyl moieties is essential for the efficacy of these molecules. Derivatives lacking the 3-pyridyl substituent or where the pyridine (B92270) ring was replaced by other cyclic structures showed reduced neuroprotective effects. Thiazole derivatives have historically been recognized for their sedative, hypnotic, and anticonvulsant effects, suggesting a potential to modulate GABA-mimetic activity.
Plant Physiology and Ethylene (B1197577) Inhibition
Relationship to 1-Methylcyclopropene (1-MCP) and Ethylene Biosynthesis Inhibition
In plant biology, the hormone ethylene governs many developmental processes, including fruit ripening, senescence, and responses to stress. oup.comnih.gov The direct precursor to ethylene is 1-aminocyclopropane-1-carboxylic acid (ACC). oup.comffhdj.comnih.govresearchgate.net The biosynthesis pathway involves the conversion of S-adenosyl-methionine (AdoMet) to ACC by the enzyme ACC synthase (ACS), followed by the oxidation of ACC to ethylene by ACC oxidase (ACO). oup.comnih.gov
Due to their structural similarity to ACC, cyclopropane (B1198618) carboxylic acid derivatives have been investigated as inhibitors of ethylene biosynthesis. ffhdj.comnih.gov For example, cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid have demonstrated an inhibitory effect on ethylene production. nih.gov this compound shares this core cyclopropane structure.
This structural relationship is most famously exploited in the synthetic plant growth regulator 1-Methylcyclopropene (1-MCP). 1-MCP is a gas that acts as a potent inhibitor of ethylene action by irreversibly binding to ethylene receptors in plants. thepharmajournal.com This blockage prevents ethylene from triggering the downstream signaling pathways that lead to ripening and senescence. thepharmajournal.com
Role in Fruit Ripening and Postharvest Shelf-Life
The ability of 1-Methylcyclopropene (1-MCP), a close relative of this compound, to inhibit ethylene perception has profound commercial applications in agriculture. By blocking ethylene action, 1-MCP effectively delays the ripening of climacteric fruits, thereby extending their storage and shelf-life. thepharmajournal.commdpi.com
Treatment with 1-MCP has been shown to significantly delay ripening, maintain fruit firmness, slow down color development, and reduce weight loss in a wide variety of fruits. thepharmajournal.comresearchgate.netnih.govtandfonline.com This allows for longer storage periods, especially when combined with refrigeration, and helps maintain the quality of produce during transport and retail. mdpi.comnih.gov The effectiveness of 1-MCP underscores the critical role of the cyclopropane structure in modulating the physiological processes governed by ethylene.
Table 1: Effects of 1-Methylcyclopropene (1-MCP) on Various Fruits
| Fruit | 1-MCP Concentration | Observed Effects | Storage/Shelf-Life Extension |
|---|---|---|---|
| Banana | 62.5 - 250 ppb | Delayed climacteric peak, retarded peel color development, reduced softening and weight loss. researchgate.net | Delayed onset of climacteric peak by 12-20 days. researchgate.net |
| Pear ('Patharnakh') | 1000 ppb | Minimized weight loss, maintained firmness and quality attributes. nih.gov | Maintained quality for up to 75 days in cold storage. nih.gov |
| Melon | 1.0 - 3.0 µL·L⁻¹ | Maintained firmness, soluble solids, and vitamin C; inhibited ethylene emission. mdpi.com | Enhanced antioxidant metabolism and maintained quality for 30 days. mdpi.com |
| Tomato | 2.0 µL L⁻¹ | Inhibited ethylene production and fruit ripening. thepharmajournal.com | Extended storage up to 12 days. thepharmajournal.com |
| Persimmon | 1.0 µL L⁻¹ | Delayed ethylene production and fruit softening. thepharmajournal.com | Extended storage up to 90 days. thepharmajournal.com |
Antioxidant and Reactive Oxygen Species (ROS) Modulation
Inhibition of ROS Generation
Reactive Oxygen Species (ROS) are highly reactive molecules that, when overproduced, can lead to oxidative stress, causing damage to cells, proteins, and DNA. nih.gov This cellular damage is implicated in a host of diseases, including neurodegenerative conditions. irispublishers.com Consequently, compounds that can inhibit the generation of ROS or mitigate their effects are of significant therapeutic interest.
While direct studies on the ROS-inhibiting properties of this compound itself are not detailed in the provided research, the neuroprotective effects observed in its thiazole derivatives suggest a potential link to the modulation of oxidative stress. irispublishers.com Neuroprotection is often associated with the reduction of oxidative damage. Thiazolidine derivatives, which are structurally related, have been noted for their ability to reduce oxidative stress and neuroinflammation. irispublishers.com Carboxylic acids, in general, can influence cellular metabolic processes, which may include pathways that generate ROS. frontiersin.org Further research is needed to explicitly define the role of this compound in the direct inhibition of ROS generation.
Nitrosylation of Aromatic Hydrocarbons
Current scientific literature does not provide specific details on the role or reaction mechanisms of this compound in the nitrosylation of aromatic hydrocarbons. While studies on S-nitrosylation of thiols have shown that the presence of a carboxylic acid functional group can be essential for the reaction to proceed, this is a distinct chemical process from the nitrosylation of aromatic hydrocarbons. nih.gov The mechanism for S-nitrosylation involves the carboxyl group facilitating the transfer of the nitroso group to the sulfur atom. nih.gov However, information directly linking this compound to the nitrosylation of aromatic rings is not available in the reviewed sources.
Antimicrobial Activity
The antimicrobial properties of the cyclopropane-carboxylic acid scaffold have been a subject of scientific investigation, suggesting potential applications in combating bacterial and fungal pathogens. While specific studies on this compound are limited, research on related compounds provides insight into the potential antimicrobial and biofilm-inhibiting activities of this class of molecules.
Derivatives of cyclopropane-carboxylic acid have been synthesized and evaluated for their effectiveness against a range of microorganisms. These compounds have shown promise as adjuvants for conventional antibiotics, potentially helping to reduce the therapeutic dose and combat antibacterial resistance. researchgate.net The mechanism of action for some cyclopropane fatty acids is attributed to their ability to disrupt cell membranes or inhibit essential biosynthetic pathways, such as fatty acid synthesis in microorganisms. mdpi.com
Research has also explored the use of cyclopropane-containing fatty acids to disperse and inhibit bacterial biofilms, which are a significant challenge in clinical settings due to their high resistance to antibiotics. nih.govresearchgate.net For instance, 2-heptylcyclopropane-1-carboxylic acid, an analog of a bacterial signaling molecule, has demonstrated efficacy in dispersing biofilms of pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net
| Compound Structure | Target Organism(s) | Observed Activity |
|---|---|---|
| Cyclopropane-Carboxylic Acid Scaffold | Gram-negative bacteria (e.g., Escherichia coli, Salmonella enterica, Klebsiella pneumoniae) | Act as colistin (B93849) adjuvants through inhibition of O-acetylserine sulfhydrylase. researchgate.net |
| Cyclopropane Fatty Acids | Gram-negative and Gram-positive bacteria, Fungi | Growth inhibition, attributed to disruption of cell membranes or inhibition of fatty acid synthesis. mdpi.com |
| 2-Heptylcyclopropane-1-carboxylic acid | Staphylococcus aureus, Pseudomonas aeruginosa | Inhibits bacterial growth at high concentrations and effectively disperses biofilms. nih.govresearchgate.net |
| Amide derivatives containing cyclopropane | Staphylococcus aureus, Escherichia coli, Candida albicans | Some derivatives show moderate to excellent antifungal and antibacterial activity. mdpi.com |
Metabolic Studies and Toxicology
Procymidone (B1679156), a widely used fungicide, undergoes extensive metabolism in various biological systems and environments. nih.govnih.govacs.org The metabolic pathways of procymidone have been studied in rats, as well as in soil and compost environments. nih.govmdpi.comnih.gov In rats, major metabolites include hydroxylated derivatives and compounds resulting from the opening of the imide ring. nih.govacs.org For example, PCM-CH2OH (N-(3,5-dichlorophenyl)-1-hydroxymethyl-2-methylcyclopropane-1,2-dicarboximide) and PA-CH2OH (2-carboxyl-N-(3,5-dichlorophenyl)-1-hydroxymethyl-2-methylcyclopropane-1-carboxamide) have been identified as significant metabolites. nih.govacs.org
In soil, the degradation of procymidone leads to several products, including a single dechlorination product (C13H12ClNO2), an oxidation product (C13H13Cl2NO3), and a hydrolysis product, 3,5-dichloroaniline (B42879) (C6H5Cl2N). mdpi.com While these studies indicate that the cyclopropane ring of procymidone is a site of metabolic activity, the currently available scientific literature does not explicitly identify this compound as a metabolite of procymidone. nih.govacs.orgmdpi.com
| Metabolite/Degradation Product | Chemical Name | Matrix |
|---|---|---|
| PCM-CH2OH | N-(3,5-dichlorophenyl)-1-hydroxymethyl-2-methylcyclopropane-1,2-dicarboximide | Rat |
| PA-CH2OH | 2-carboxyl-N-(3,5-dichlorophenyl)-1-hydroxymethyl-2-methylcyclopropane-1-carboxamide | Rat |
| M1 | 3-(3-chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | Soil |
| M2 | 2-((3-chlorophenyl)carbamoyl)-1,2-dimethylcyclopropane-1-carboxylic acid | Soil |
| M3 | 3,5-dichloroaniline | Soil |
Safety data for cyclopropanecarboxylic acid indicate that it is a corrosive substance that can cause severe skin and eye burns. westliberty.edufishersci.com It is also harmful if swallowed and may cause severe irritation to the respiratory and digestive tracts. westliberty.edu Given the structural similarity, it is reasonable to assume that this compound may present similar hazards.
A comprehensive human health risk assessment would involve evaluating potential exposure scenarios, along with detailed toxicological studies to determine endpoints such as acute toxicity, genotoxicity, reproductive and developmental toxicity, and carcinogenicity. mdpi.com Currently, there is no data available to suggest that cyclopropanecarboxylic acid is a carcinogen. cdhfinechemical.com Any risk assessment would need to consider the specific exposure routes and levels relevant to its potential uses.
| Hazard | Description (based on Cyclopropanecarboxylic acid) |
|---|---|
| Skin Contact | Causes severe skin burns. westliberty.edufishersci.com |
| Eye Contact | Causes severe eye burns. westliberty.edufishersci.com |
| Ingestion | Harmful if swallowed; causes gastrointestinal tract burns. westliberty.edu |
| Inhalation | Causes chemical burns to the respiratory tract. westliberty.edu |
Computational Studies and Theoretical Analysis
Prediction of Compound Interactions and Biological Activity
Computational methods are pivotal in predicting the biological activity and potential molecular interactions of compounds like 1-methylcyclopropane-1-carboxylic acid. While specific large-scale predictive studies exclusively targeting this molecule are not extensively documented in publicly available literature, its known activity provides a strong basis for theoretical investigation.
This compound has been utilized in structure-activity relationship (SAR) studies of small carboxylic acids. chemicalbook.com Notably, it has been instrumental in the identification of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3). chemicalbook.com These G protein-coupled receptors (GPCRs) are activated by short-chain fatty acids and have emerged as promising therapeutic targets for metabolic and inflammatory diseases. nih.gov
The biological context of FFA2 and FFA3 allows for the application of various computational techniques to predict and rationalize the activity of this compound. Methods such as quantitative structure-activity relationship (QSAR) modeling can be employed to correlate the structural features of a series of small carboxylic acids, including our target molecule, with their observed biological activities. Furthermore, pharmacophore modeling can identify the key chemical features necessary for binding to FFA2 and FFA3, guiding the design of novel, potent, and selective ligands.
Virtual screening campaigns, which involve the computational assessment of large libraries of compounds, represent another powerful predictive tool. Both ligand-based and structure-based virtual screening approaches have been successfully used to identify novel ligands for FFA receptors. nih.gov For instance, electrostatic similarity searching has proven effective in identifying new chemical entities that could serve as starting points for drug discovery programs targeting these receptors. nih.gov Given the known interaction of this compound with FFA2 and FFA3, it could serve as a query molecule or a reference compound in such predictive computational studies.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for elucidating the binding mechanisms of ligands to their protein targets. In the context of this compound, these methods are particularly relevant for understanding its interaction with the free fatty acid receptors FFA2 and FFA3.
Molecular docking simulations could be employed to predict the binding pose of this compound within the orthosteric binding pocket of FFA2 and FFA3. Homology models of these receptors, built using the crystal structures of other GPCRs, can serve as reliable templates for such studies. nih.gov Docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, studies on the related 1-aminocyclopropane-1-carboxylic acid (ACCA) have shown the importance of hydrogen bonds and non-bonded interactions in forming a stable complex with its target protein. frontiersin.orgnih.gov A hypothetical docking study of this compound into an FFA receptor might reveal interactions with key residues in the binding pocket, as illustrated in the table below.
| Interaction Type | Potential Interacting Residue in FFA Receptor | Functional Group on Ligand |
| Hydrogen Bond | Arginine (Arg) | Carboxylate oxygen |
| Hydrogen Bond | Tyrosine (Tyr) | Carboxylate oxygen |
| Hydrophobic Interaction | Valine (Val) | Methyl group, Cyclopropane (B1198618) ring |
| Hydrophobic Interaction | Leucine (Leu) | Cyclopropane ring |
Following molecular docking, molecular dynamics simulations can provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the protein. frontiersin.orgnih.gov Key metrics from MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can quantify the stability and flexibility of the complex. The binding free energy of this compound to its target receptors can also be calculated using methods like MM/PBSA or MM/GBSA, providing a quantitative measure of binding affinity.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are essential for understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For this compound, methods like Density Functional Theory (DFT) and ab initio calculations can provide valuable insights into its electronic structure.
Studies on analogous compounds, such as 1-fluorocyclopropanecarboxylic acid, have utilized quantum chemical calculations to determine properties like conformational energies and dipole moments. nih.gov Similar calculations for this compound would allow for the determination of its molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial indicators of a molecule's reactivity, with the HOMO-LUMO energy gap providing a measure of its chemical stability.
Furthermore, quantum chemical calculations can be used to compute the electrostatic potential (ESP) surface of this compound. The ESP map would highlight regions of positive and negative electrostatic potential, indicating sites that are prone to electrophilic and nucleophilic attack, respectively. The negatively charged region around the carboxylate oxygen atoms would be predicted to be a key site for interactions with positively charged residues in a protein binding pocket.
The table below presents hypothetical results from a DFT calculation on this compound, based on typical values for similar small organic molecules.
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 6.0 eV | Indicator of chemical stability |
| Dipole Moment | 1.8 D | Influences solubility and intermolecular forces |
These theoretical calculations provide a fundamental understanding of the molecule's chemical nature, which is essential for rationalizing its biological activity and for designing derivatives with improved properties.
Conformational Analysis and Energy Minimization
The three-dimensional shape, or conformation, of a molecule is critical to its biological function, as it dictates how the molecule can interact with its biological target. Conformational analysis and energy minimization are computational techniques used to identify the stable conformations of a molecule and their relative energies.
For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the cyclopropane ring. The rotation around the C-C single bond connecting the carboxyl group to the ring gives rise to different conformers. Theoretical studies on similar molecules, such as 1-fluorocyclopropanecarboxylic acid, have identified multiple stable conformers using quantum chemical calculations. nih.gov
A computational conformational search for this compound would likely involve systematically rotating the relevant dihedral angles and performing energy minimization on the resulting structures. This process would yield a set of low-energy conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature according to the Boltzmann distribution.
A significant aspect of the conformational analysis of carboxylic acids is the syn and anti arrangement of the O=C-O-H dihedral angle. nih.gov It is generally observed that the syn conformation, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, is energetically favored in the gas phase due to the formation of an intramolecular hydrogen bond. nih.gov In a polar solvent like water, the energetic preference may shift towards the anti conformation, which can form more favorable interactions with solvent molecules. nih.gov
The table below summarizes the likely low-energy conformers of this compound and their predicted relative stabilities based on general principles and studies of related molecules.
| Conformer | Description of Carboxyl Group Orientation | Predicted Relative Energy (kcal/mol) | Key Features |
| Conformer A | Syn orientation of the carboxylic acid group | 0.0 (most stable) | Intramolecular hydrogen bond-like interaction. |
| Conformer B | Anti orientation of the carboxylic acid group | 4-6 | Higher energy in the gas phase. |
| Conformer C | Rotamer about the C-C single bond | > 1.0 | Steric interactions between the methyl group and the carboxyl group may influence stability. |
Energy minimization is the process of finding the geometry of a molecule that corresponds to a minimum on the potential energy surface. This is a crucial step in all the computational methods discussed, from conformational analysis to molecular docking, as it ensures that the molecular structures used are energetically plausible.
Future Research Directions and Translational Potential
Development of Next-Generation Therapeutic Agents
1-Methylcyclopropane-1-carboxylic acid serves as a crucial building block for creating more complex molecules with therapeutic potential. guidechem.com Its rigid cyclopropane (B1198618) framework is particularly useful for exploring the conformational requirements of biological targets. Research has already demonstrated its utility in the structure-activity relationship (SAR) studies of small carboxylic acids and in identifying selective ligands for free fatty acid receptors 2 and 3 (FFA2 and FFA3), which are implicated in metabolic and inflammatory diseases. sigmaaldrich.comchemicalbook.com
Future efforts will likely focus on leveraging this scaffold to design and synthesize novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. For instance, derivatives of cyclopropanecarboxylic acid are being investigated for a wide range of biological activities, including antibacterial, antiviral, and antifungal properties. ontosight.ai Patents have described the incorporation of the this compound moiety into compounds designed as inhibitors of leukotriene C4 synthase, which are of potential value in treating respiratory and inflammatory conditions. google.com The development of next-generation agents may involve modifying the core structure to optimize interactions with these and other biological targets, potentially leading to new treatments for a variety of diseases.
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Biological Target/Mechanism | Potential Application |
|---|---|---|
| Metabolic Disorders | Free Fatty Acid Receptors (FFA2/FFA3) | Treatment of metabolic diseases |
| Inflammatory Diseases | Leukotriene C4 Synthase Inhibition | Anti-inflammatory therapies |
| Respiratory Illnesses | Leukotriene C4 Synthase Inhibition | Treatment for conditions like asthma |
Exploration of Novel Synthetic Pathways
While several methods for synthesizing this compound and its derivatives exist, there is a continuous drive to develop more efficient, cost-effective, and environmentally benign synthetic routes suitable for large-scale production. google.com Current methods can involve multi-step processes or the use of hazardous reagents, which may limit their industrial applicability. google.com
Future research in this area will likely concentrate on several key aspects:
Catalytic Methods: Developing novel catalytic systems, potentially using earth-abundant metals, to facilitate the cyclopropanation step with high yield and stereoselectivity.
Continuous Flow Chemistry: Adapting existing syntheses or developing new ones for continuous flow reactors, which can offer improved safety, efficiency, and scalability compared to traditional batch processing.
Green Chemistry: Employing greener solvents, reducing the number of synthetic steps (step economy), and designing processes that minimize waste generation.
Asymmetric Synthesis: Creating enantiomerically pure versions of substituted this compound derivatives, which is often crucial for therapeutic efficacy and reducing off-target effects.
One patented method, for example, describes a process starting from methacrylic acid or its derivatives, which are readily available materials, highlighting the ongoing search for practical and economical preparation methods. google.com
Advanced Mechanistic Elucidation of Biological Action
A deeper understanding of how this compound and its derivatives interact with biological targets at the molecular level is essential for rational drug design. While it has been used to probe the binding sites of receptors like FFA2 and FFA3, advanced analytical and computational techniques can provide unprecedented insight into its mechanism of action. sigmaaldrich.com
Future research should employ a combination of experimental and computational approaches:
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the structures of the compound or its derivatives bound to their target proteins. This would reveal specific atomic interactions and guide the design of more potent molecules.
Computational Modeling: Performing molecular docking and molecular dynamics simulations to predict binding affinities and explore the conformational dynamics of the ligand-receptor complex.
Biophysical Techniques: Utilizing methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to precisely quantify the binding kinetics and thermodynamics of these interactions.
These advanced studies will move beyond simple SAR to provide a detailed, dynamic picture of the compound's biological activity, enabling the fine-tuning of molecular properties for optimal therapeutic effect.
Integration with High-Throughput Screening and Combinatorial Chemistry
The role of this compound as a versatile chemical building block makes it an ideal candidate for inclusion in modern drug discovery platforms. guidechem.com High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly synthesizing and evaluating vast libraries of compounds to identify promising new drug leads.
The integration of this compound into these platforms could be realized through:
Library Synthesis: Developing a robust synthetic route to produce a diverse library of derivatives by attaching various chemical moieties to the carboxylic acid group or the cyclopropane ring. This creates a collection of related but distinct molecules for screening.
Fragment-Based Screening: Using the core this compound structure as a chemical fragment to screen against a panel of therapeutic targets. Hits from this screen can then be elaborated into more potent, drug-like molecules.
DNA-Encoded Libraries: Incorporating the scaffold into DNA-encoded library technology (DELT), allowing for the synthesis and screening of billions of unique compounds simultaneously, vastly accelerating the discovery of novel binders to proteins of interest.
By combining the unique structural features of this compound with the scale and speed of HTS and combinatorial chemistry, researchers can significantly accelerate the pace of discovery for new therapeutic agents. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methylcyclopropane-1-carboxylic acid, and how do reaction conditions influence cyclopropane ring stability?
- Methodological Answer : The compound is typically synthesized via cyclopropanation reactions, such as the Hofmann rearrangement or nucleophilic substitution with methyl halides. For example, cyclopropane derivatives can be prepared by reacting diethyl cyclopropane-1,1-dicarboxylate under controlled hydrolysis and decarboxylation conditions . Stability of the cyclopropane ring during synthesis is sensitive to pH, temperature, and catalysts. Strong acids or bases may induce ring-opening, necessitating neutral conditions (pH 6–8) and low temperatures (0–25°C) to preserve structural integrity .
| Synthetic Method | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Hofmann Rearrangement | NaOCl, NaOH, 0–5°C | 65–75 | Byproduct formation |
| Cyclopropanation | CH₂N₂, Cu catalysts, 25°C | 50–60 | Ring strain management |
| Decarboxylation | H₂O, HCl, reflux | 70–80 | pH control to avoid decomposition |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA HCS guidelines:
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and monitor for CNS depression or respiratory irritation .
Intermediate Research Questions
Q. How can spectroscopic techniques differentiate this compound from structurally similar cyclopropane derivatives?
- Methodological Answer :
- NMR : The methyl group (δ 1.2–1.5 ppm in ¹H NMR) and cyclopropane ring protons (δ 1.8–2.2 ppm) provide distinct splitting patterns. COSY or HSQC can resolve overlapping signals in crowded regions .
- IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and cyclopropane ring vibrations (3050–3100 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 114 (C₆H₁₀O₂) and fragmentation patterns (e.g., loss of COOH) aid identification .
Q. What role do cyclopropane derivatives play in ethylene biosynthesis studies, and how does methylation alter enzymatic interactions?
- Methodological Answer : While 1-Aminocyclopropane-1-carboxylic acid (ACC) is the direct precursor of ethylene, methyl-substituted analogs like this compound are used to study enzyme specificity. ACC oxidase, a non-heme Fe²⁺ enzyme, converts ACC to ethylene via oxidative cleavage . Methylation at the cyclopropane ring may sterically hinder binding to ACC oxidase or deaminase active sites, reducing catalytic efficiency. Competitive inhibition assays using purified enzymes and HPLC-based ethylene detection are standard methods to quantify these effects .
Advanced Research Questions
Q. What are the mechanistic implications of methyl substitution on ACC deaminase (ACCD) inhibition?
- Methodological Answer : Methyl groups introduce steric hindrance and electronic effects that disrupt ACCD’s PLP-dependent catalysis. Kinetic studies (e.g., Kₘ and Vₘₐₓ comparisons) reveal non-competitive inhibition patterns. X-ray crystallography of ACCD bound to methylated analogs shows disrupted hydrogen bonding with residues like Arg 195 and Tyr 274, critical for substrate orientation .
| Compound | ACCD Kₘ (µM) | Inhibition Type | Structural Impact |
|---|---|---|---|
| ACC | 12 ± 2 | N/A | Optimal active-site fit |
| 1-Methylcyclopropane-1-COOH | 85 ± 10 | Non-competitive | Steric clash with Tyr 274 |
Q. How do phylogenetic analyses of ACC deaminase (acdS) genes inform the design of microbial consortia for plant stress tolerance studies?
- Methodological Answer : acdS is horizontally transferred among α-Proteobacteria (e.g., Rhizobium, Azospirillum), enabling ethylene modulation in plant rhizospheres . Researchers design synthetic microbial communities (SynComs) by selecting strains with high acdS expression (qPCR-confirmed) and testing their ACC deaminase activity via colorimetric assays (e.g., α-ketobutyrate production). Metagenomic sequencing of root microbiomes under stress (e.g., salinity) identifies acdS-rich taxa for targeted consortium engineering .
Data Contradictions and Resolution
- Synthesis Yields : Reported yields for cyclopropane derivatives vary due to solvent polarity (e.g., 50% in water vs. 75% in THF) and catalyst choice (Cu vs. Pd). Replicating reactions under inert atmospheres (N₂/Ar) minimizes oxidative byproducts .
- Enzyme Specificity : Conflicting reports on ACCD inhibition by methylated analogs may arise from enzyme isoforms (e.g., bacterial vs. plant ACCD). Standardize assays using recombinantly expressed enzymes from a single source (e.g., Pseudomonas sp.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
